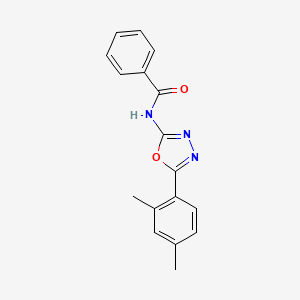

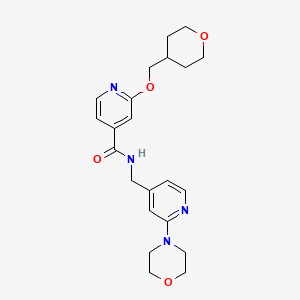

Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and antiviral agents.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. In the first paper, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, which starts from commercially available 2-aminobenzoic acids. The process involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis by modifying the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The specific compound mentioned has additional substituents, including an ethyl ester at the 3-position and a 2-methylbenzylamino group at the 4-position. These modifications can significantly influence the compound's chemical properties and biological activity. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the quinoline ring system. The presence of functional groups such as the ester and amino substituents in the compound provides additional sites for chemical transformations. These reactions can be utilized to further modify the compound or to synthesize analogs with different properties. The papers provided do not detail the specific chemical reactions of the compound , but the general reactivity of quinoline derivatives can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties by altering intermolecular interactions. For instance, the ethyl ester group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The amino group might also contribute to the compound's basicity. Detailed analysis of the physical and chemical properties would require experimental data, which is not provided in the papers .

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

Research involving Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate primarily focuses on its synthesis and the exploration of its derivatives for various applications. A significant portion of this research is dedicated to developing novel synthetic methods and understanding the chemical properties of quinoline derivatives.

One study presented the synthesis of proerythrinadienone and morphinandienone systems through phenolic oxidation and a photo-Pschorr reaction, highlighting the complex chemical transformations possible with quinoline derivatives (Kametani et al., 1971)[https://consensus.app/papers/syntheses-proerythrinadienone-oxidation-kametani/7ebc19992a9457ce9044c4c3df89f25f/?utm_source=chatgpt]. Another study focused on achieving remarkable regioselectivities in synthesizing new Luotonin A derivatives, demonstrating the compound's potential in medicinal chemistry (Atia et al., 2017)[https://consensus.app/papers/regioselectivities-course-synthesis-luotonin-atia/521fb6bc6b57566492b4902c1ac00266/?utm_source=chatgpt].

Potential Antimicrobial Agents

Quinoline derivatives, including this compound, have been studied for their potential as antimicrobial agents. One research effort described the synthesis of quinoline-3-carboxylates and their testing against various bacterial strains, showing moderate activity and potential for further exploration as antibacterial agents (Krishnakumar et al., 2012)[https://consensus.app/papers/quinoline3carboxylates-agents-krishnakumar/b33cd80999d95fa1b9c31486b247eef5/?utm_source=chatgpt].

Anticancer Activity

The synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives was aimed at evaluating their anticancer effect against the breast cancer MCF-7 cell line. The study demonstrated significant anticancer activity for certain derivatives, indicating the potential for quinoline derivatives in cancer treatment (Gaber et al., 2021)[https://consensus.app/papers/synthesis-1aryl3amino5oxopyrazolidin4ylidene-acid-gaber/480233f8002d56129037bebe6891835e/?utm_source=chatgpt].

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-methylbenzylamine", "ethyl 8-methyl-4-oxo-2-quinolinecarboxylate", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with ethyl 8-methyl-4-oxo-2-quinolinecarboxylate in ethanol using pyridine as a catalyst to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the imine intermediate using sodium borohydride in ethanol to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-quinolinecarboxylate.", "Step 3: Esterification of the carboxylic acid group using acetic anhydride in pyridine to form Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Neutralization of the reaction mixture using sodium hydroxide and extraction of the product using ethyl acetate.", "Step 5: Purification of the product using column chromatography and recrystallization from ethanol.", "Step 6: Characterization of the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS RN |

1243008-35-6 |

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.418 |

IUPAC Name |

ethyl 8-methyl-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-6-5-8-13(15)2)16-11-7-9-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

InChI Key |

FTBFRMIOIDVDIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)